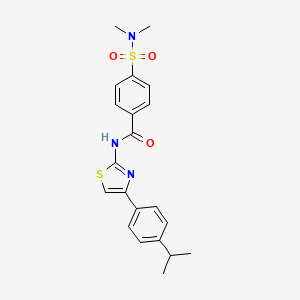
4-(N,N-dimethylsulfamoyl)-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(N,N-dimethylsulfamoyl)-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide, also known as DMTB, is a chemical compound that has been the subject of extensive scientific research in recent years. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in various research applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Activity Studies
- Researchers synthesized compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, including N-(thiazol-2-yl)-3-(N,N-dimethylamino)benzamide and others. These compounds demonstrated anti-inflammatory activity across certain concentration ranges. The study also reported on their structural analysis using spectroscopy and X-ray diffraction (Lynch et al., 2006).
Positron Emission Tomography (PET) Imaging
- Novel 4-substituted benzamides were synthesized for PET imaging of metabotropic glutamate 1 (mGlu1) receptor in the brain. These included a compound with high binding affinity to mGlu1, which showed high specific binding in the cerebellum and thalamus during PET studies in monkeys (Fujinaga et al., 2012).
Anticancer Evaluation
- A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and evaluated for anticancer activity against various cancer cell lines. Several derivatives showed higher anticancer activities than the reference drug (Ravinaik et al., 2021).
Antimicrobial Activity
- Some thiazole derivatives, including N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives, were synthesized and confirmed for their antimicrobial activity against various bacterial and fungal species (Chawla, 2016).
Molecular Docking and Drug Design
- The molecular docking and Density Functional Theory (DFT) calculations were performed on novel benzenesulfonamide derivatives. Some of these compounds exhibited excellent in vitro antitumor activity and were further evaluated for potential interactions with biological targets (Fahim & Shalaby, 2019).
Adjuvant Activity in Immune Responses
- Small molecule calcium channel activators, based on aminothiazole scaffolds, were identified to potentiate adjuvant activity in immune responses. These molecules were found to enhance antigen-specific antibody responses when used as co-adjuvants (Saito et al., 2022).
Green Chemistry Synthesis
- N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides were synthesized using a green chemistry approach, highlighting the importance of environmentally friendly synthesis methods (Horishny & Matiychuk, 2020).
Eigenschaften
IUPAC Name |
4-(dimethylsulfamoyl)-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-14(2)15-5-7-16(8-6-15)19-13-28-21(22-19)23-20(25)17-9-11-18(12-10-17)29(26,27)24(3)4/h5-14H,1-4H3,(H,22,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPOIHIHZNASFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-3-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-5-[(4-phenoxybutyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2404238.png)
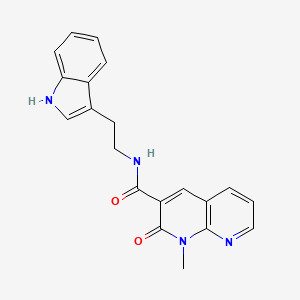
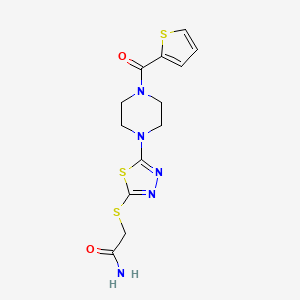

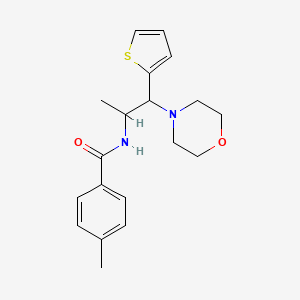
![2-[(1R,2R)-2-Methylcyclopropyl]-1,3-thiazole-5-carbaldehyde](/img/structure/B2404244.png)
![2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-phenylacetamide](/img/structure/B2404247.png)
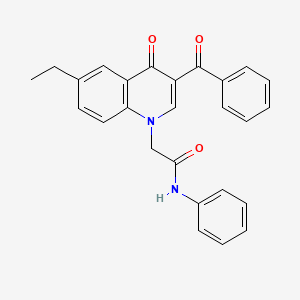

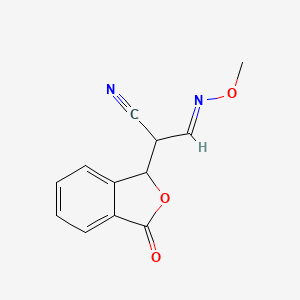

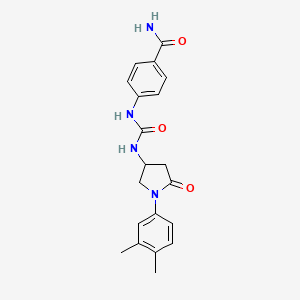
![2-[1,3-benzothiazol-2-yl-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]amino]-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2404256.png)
![N-[3-[2-acetyl-3-(2-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2404258.png)